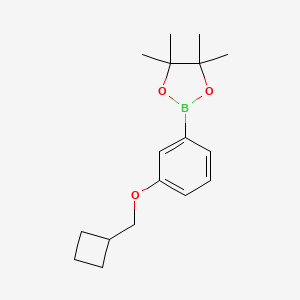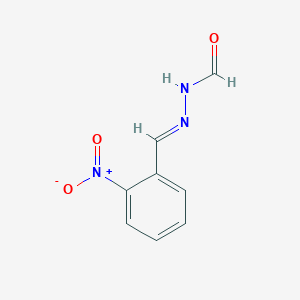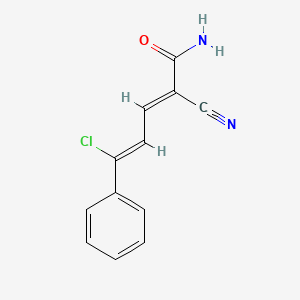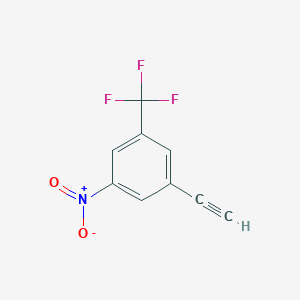
3-(Dimethylamino)-2,4,5-trihydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycaminose is an unusual dideoxy sugar found attached to the antibiotic tylosin, a commonly used veterinary therapeutic. It is synthesized by the Gram-positive bacterium Streptomyces fradiae as a dTDP-linked sugar . Mycaminose is a critical structural element in the bioactivity of many natural products, particularly macrolide antibiotics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The biosynthesis of mycaminose involves several enzymatic steps. The first step, catalyzed by a nucleotidyltransferase referred to as TylA1, involves the attachment of D-glucose 1-phosphate to dTMP. This is followed by the removal of the C-60 hydroxyl group and oxidation of the C-40 hydroxyl group to a keto functionality, yielding dTDP-4-keto-6-deoxyglucose . The final step involves the dimethylation of the hexose C-30 amino group by an S-adenosylmethionine-dependent enzyme referred to as TylM1 .
Industrial Production Methods: Industrial production of mycaminose typically involves the fermentation of Streptomyces fradiae, followed by extraction and purification of the compound. The process may include controlled acid hydrolysis of tylosin to produce mycaminose .
Analyse Chemischer Reaktionen
Types of Reactions: Mycaminose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Mycaminose can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often use nucleophiles like ammonia or amines under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of mycaminose, such as dimethylamino derivatives and keto derivatives .
Wissenschaftliche Forschungsanwendungen
Mycaminose has several scientific research applications:
Chemistry: It is used in the synthesis of glycosylated natural products and as a building block for complex molecules.
Medicine: It is a component of tylosin, which is used as an antibiotic in veterinary medicine.
Industry: Mycaminose is used in the production of antibiotics and other pharmaceuticals.
Wirkmechanismus
The mechanism of action of mycaminose involves its incorporation into macrolide antibiotics, which bind to the bacterial ribosome and inhibit protein synthesis. This binding occurs in the nascent peptide exit tunnel near the peptidyl transferase center, preventing the elongation of the peptide chain . The molecular targets include the ribosomal RNA and associated proteins .
Vergleich Mit ähnlichen Verbindungen
Desosamine: Another deoxy sugar found in macrolide antibiotics.
Mycarose: A sugar similar to mycaminose, also found in tylosin.
Olivose: A deoxy sugar involved in the biosynthesis of other macrolides.
Uniqueness: Mycaminose is unique due to its specific role in the biosynthesis of tylosin and its structural features, such as the dimethylamino group at the C-30 position . This structural uniqueness contributes to its specific biological activity and its importance in the synthesis of macrolide antibiotics .
Eigenschaften
IUPAC Name |
3-(dimethylamino)-2,4,5-trihydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-5(11)8(13)7(9(2)3)6(12)4-10/h4-8,11-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUPCLYLISRDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)N(C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


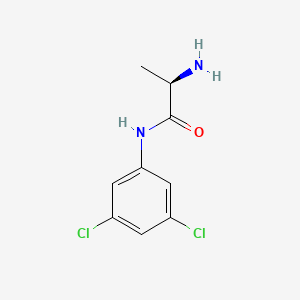
![3-(Carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12080313.png)
